N-(3-甲基-1-(2H-1,2,3-三唑-2-基)丁-2-基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is commonly used to synthesize 1,2,3-triazole hybrids with various functionalities .

Molecular Structure Analysis

Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The difference between these two forms lies in the position of the nitrogen atoms in the ring .

Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in palladium-catalyzed and ultrasonic promoted Sonogashira coupling/1,3-dipolar cycloaddition .

Physical And Chemical Properties Analysis

Triazole compounds are generally thermally stable . The specific physical and chemical properties can vary depending on the specific structure and substituents of the triazole compound .

科学研究应用

热红外测量和植物生态系统健康

莫兰(2003 年)的研究探索了取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物的合成,证明了它们在低施用率下对广泛植被具有出色的除草活性。这项研究强调了此类化合物在农业环境中的潜力,特别是在杂草管理和维护植物生态系统健康方面 (Moran, 2003)。

手性吡咯烷-3-酮的高级合成技术

Králová 等人(2019 年)报道了源自丝氨酸和苏氨酸的 N-(3-苯基丙-2-炔-1-基)-磺酰胺的合成。这项工作突出了创新合成方法,产生了由于其结构独特而具有潜在药理应用的化合物 (Králová 等人,2019)。

药物合成中的绿色指标评估

吉尔比勒等人(2017 年)专注于合成 2-氯甲基-4-甲磺酰基-3-甲基吡啶,这是生产德克兰索拉唑的前体。该研究强调了绿色化学原理在合成过程中的重要性,指出了类似磺酰胺化合物在药物开发中具有减少环境影响的潜力 (Gilbile 等人,2017)。

新型杂环化合物的抗菌评价

阿扎布等人(2013 年)旨在合成含有磺酰胺部分的新型杂环化合物,并着眼于将其用作抗菌剂。这一探索突出了磺酰胺衍生物在开发新抗生素和对抗耐药菌株方面的多功能性 (Azab 等人,2013)。

作用机制

Target of Action

Triazole compounds, which are a key structural component of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets . This interaction can lead to changes in the function of the target, resulting in the observed biological activity.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Triazole compounds are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.

Action Environment

The stability of triazole compounds to various conditions suggests that they may be relatively resilient to environmental factors.

未来方向

属性

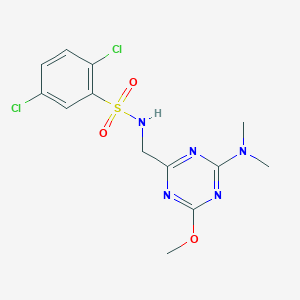

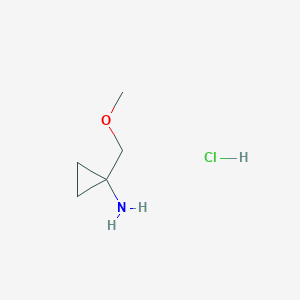

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S/c1-10(2)12(9-17-14-6-7-15-17)16-20(18,19)11-4-3-5-13-8-11/h3-8,10,12,16H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYLMYCEDDQRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2758267.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)

![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)

![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)